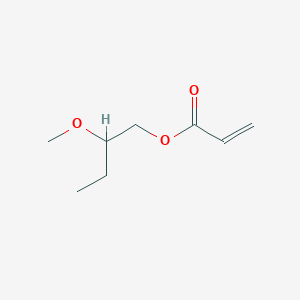

2-Methoxybutyl prop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

55994-19-9 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-methoxybutyl prop-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-4-7(10-3)6-11-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |

InChI Key |

FURRSXHPLKQVIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)C=C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxybutyl Prop 2 Enoate

Exploration of Esterification Pathways for the Production of Acrylate (B77674) Monomers

The production of acrylate monomers, such as 2-Methoxybutyl prop-2-enoate, predominantly follows two main esterification pathways: direct esterification and transesterification.

Direct Esterification: This is a common and straightforward method for preparing acrylate esters. It involves the reaction of a carboxylic acid (acrylic acid) with an alcohol (2-methoxybutanol) in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation.

Transesterification: This pathway involves the reaction of an existing ester (e.g., methyl acrylate or ethyl acrylate) with an alcohol that has a higher boiling point (in this case, 2-methoxybutanol). This reaction is also catalyzed, often by acids or bases, and the equilibrium is shifted by removing the lower-boiling alcohol that is displaced. Enzymatic catalysis, utilizing lipases like Novozym 435, has also been explored for the transesterification of acrylates, offering a greener alternative to traditional chemical catalysts.

The synthesis can be performed as a one-step or a multi-step process. In a one-step process, the alcohol, acrylic acid or its ester derivative, and the catalyst are all combined in the reactor. In a two-step process, the alcohol component might be prepared first and then subsequently acrylated.

Specific Synthetic Routes and Catalysis for this compound

While specific literature detailing the synthesis of this compound is limited, analogous syntheses of similar alkoxy acrylates provide insight into viable routes and catalysts. The synthesis of 2-Methoxyethyl acrylate, for instance, is often catalyzed by protonic acids like sulfuric acid. However, this method can lead to long reaction times and equipment corrosion.

Catalysts for Esterification:

Acid Catalysts: Strong acids are commonly employed as catalysts in direct esterification. These include sulfuric acid and p-toluenesulfonic acid. While effective, they can be corrosive and difficult to separate from the final product.

Heterogeneous Catalysts: To overcome the issues associated with homogeneous acid catalysts, solid acid catalysts such as zirconia-supported tungstophosphoric acid have been investigated for the esterification of acrylic acid with various alcohols. These catalysts are easily separable and can be reused.

Enzymatic Catalysts: Enzymes like Novozym 435 have shown high activity in the transesterification of methyl acrylate with various alcohols, including those with bulky structures. This enzymatic route is advantageous due to its high selectivity and mild reaction conditions.

A plausible synthetic route for this compound via direct esterification would involve reacting 2-methoxybutanol with acrylic acid in the presence of an acid catalyst, with continuous removal of water. Alternatively, transesterification could be achieved by reacting methyl acrylate with 2-methoxybutanol using an appropriate catalyst.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions, such as polymerization of the acrylate monomer. Key parameters that are typically optimized include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

For the synthesis of 2-Methoxyethyl Acrylate, a yield of over 95.4% has been achieved under optimized conditions using a H3PW12O40 polymer composite film catalyst. The study investigated the effects of reactant molar ratio, catalyst dosage, and reaction time to achieve this high yield.

In enzymatic transesterification for the synthesis of bulky alkyl acrylates, a molar substrate ratio of 3:1 (methyl acrylate to alcohol) and a substrate to enzyme ratio of 0.1 mol/g were found to be optimal. The choice of solvent also plays a significant role, with nonpolar solvents like hexane, heptane, and toluene leading to the highest conversion rates.

Table 1: Key Parameters for Optimization of Acrylate Ester Synthesis

| Parameter | General Range/Consideration | Potential Impact on Yield and Purity |

| Molar Ratio of Reactants | Excess of one reactant (often the alcohol or acrylate) is used. | Drives the equilibrium towards product formation, increasing conversion. |

| Catalyst Concentration | Typically ranges from 0.1 to 10 mol% based on the limiting reactant. | Higher concentrations can increase the reaction rate but may also lead to side reactions and purification challenges. |

| Reaction Temperature | Varies depending on the catalyst and reactants (e.g., 60-140°C for chemical catalysis). | Affects the reaction rate and equilibrium. Higher temperatures can lead to unwanted polymerization. |

| Reaction Time | Can range from a few hours to over 24 hours. | Sufficient time is needed to reach equilibrium or high conversion. Prolonged times can increase byproduct formation. |

| Polymerization Inhibitor | Essential for preventing the polymerization of the acrylate monomer. | Ensures a higher yield of the desired monomer and prevents fouling of the reactor. |

Advanced Purification and Isolation Techniques for this compound Monomer

The purification of acrylate monomers like this compound is a critical step to remove unreacted starting materials, catalysts, byproducts, and any polymers that may have formed. Standard purification techniques are often combined with more advanced methods to achieve high purity.

A common initial step involves washing the crude product. For instance, in the synthesis of high molecular weight methacrylate (B99206) esters, the crude product is washed with aqueous ammonia to precipitate low molecular weight polymers, followed by washing with a sodium hydroxide solution and water.

Distillation is a primary method for purifying acrylate esters. To prevent polymerization during distillation, which can be initiated by heat, it is crucial to use polymerization inhibitors. A specialized distillation technique involves the introduction of a mixture of oxygen and gaseous NO2, which has been shown to be effective in stabilizing the liquid phase during the purification of (meth)acrylic monomers.

For the purification of functionalized monomers, a multi-step approach is often necessary. For example, the purification of 2-hydroxyethyl acrylate involves dissolving the monomer in water, adding an inhibitor, extracting with hexane to remove diacrylate, salting the aqueous solution, extracting the monomer with ether to remove acrylic acid, and finally drying and evaporating the ether.

Table 2: Advanced Purification Techniques for Acrylate Monomers

| Technique | Description | Purpose |

| Inhibitor-Enhanced Distillation | Distillation is carried out in the presence of polymerization inhibitors, and potentially under vacuum to lower the boiling point. | To separate the desired monomer from impurities with different boiling points while preventing polymerization. |

| Extraction with Inhibitors | The crude product is dissolved in a solvent and washed with specific solutions to remove impurities. | To remove specific impurities like unreacted acid or diacrylates. |

| Precipitation | A non-solvent is added to the crude product to precipitate unwanted polymers. | To remove polymeric byproducts from the monomer. |

| Chromatography | Passing the monomer through a column of a solid adsorbent (e.g., basic alumina). | To remove inhibitors and other polar impurities. |

Polymerization Kinetics and Mechanisms of 2 Methoxybutyl Prop 2 Enoate

Homopolymerization of 2-Methoxybutyl Prop-2-enoate

The conversion of this compound monomers into a polymer chain, or homopolymerization, can be achieved through various methods, each with its own distinct kinetic profile and degree of control over the final polymer structure.

Free radical polymerization is a common and versatile method for polymerizing acrylate (B77674) monomers. The process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These radicals then react with monomer units to initiate a growing polymer chain.

To achieve better control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture, controlled/living polymerization techniques are often employed. For acrylates, methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective.

Atom Transfer Radical Polymerization (ATRP) : ATRP of acrylates typically uses a transition metal complex (e.g., copper bromide with a ligand) to reversibly activate and deactivate the growing polymer chains. This reversible termination process allows for a much slower and more controlled polymerization compared to conventional free radical methods, resulting in polymers with low polydispersity (typically below 1.5). It is expected that this compound could be successfully polymerized via ATRP, yielding well-defined polymers. The kinetics would likely be first-order with respect to monomer concentration, and the molecular weight would increase linearly with conversion.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. This technique offers excellent control over the polymerization of a wide range of monomers, including acrylates, under various reaction conditions. The polymerization of this compound via RAFT is expected to produce polymers with predictable molecular weights and narrow molecular weight distributions. Kinetic studies of similar systems have shown that the polymerization rate is dependent on the choice of RAFT agent, initiator, and solvent.

Copolymerization Studies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring the properties of the resulting polymer. The incorporation of this compound into copolymers could impart specific characteristics, such as altered glass transition temperature, solubility, and mechanical properties.

The table below presents typical reactivity ratios for common acrylate monomers with styrene (B11656) (M1) and methyl methacrylate (B99206) (M1), which can serve as an estimate for the expected behavior of this compound (M2).

| Comonomer (M1) | Acrylate Monomer (M2) | r1 | r2 | Polymerization Type |

| Styrene | n-Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | ATRP |

| Styrene | 2-Ethylhexyl Acrylate | 1.24 | 0.71 | ATRP |

| Methyl Methacrylate | n-Butyl Acrylate | ~2.5 | ~0.25 | ATRP |

Note: These values are for illustrative purposes and the actual reactivity ratios for this compound may vary.

Based on these examples, it is likely that in copolymerization with styrene, the reactivity ratio for the styrenic radical adding to styrene (r1) would be higher than that for adding to this compound. Conversely, the acrylate radical would likely show a preference for adding to styrene. In copolymerization with methyl methacrylate, the methacrylate radical would strongly prefer to add to another methacrylate monomer.

The synthesis of copolymers containing this compound can lead to a wide range of materials with diverse structures and properties. By controlling the feed ratio of the comonomers and the polymerization technique, various copolymer architectures can be achieved, including:

Statistical Copolymers : Where the monomer units are arranged randomly along the polymer chain. This is the most common outcome in free radical copolymerization.

Alternating Copolymers : Where the monomer units alternate in a regular pattern. This is less common and typically requires specific monomer pairings or the use of a complexing agent.

Block Copolymers : Consisting of long sequences (blocks) of one monomer followed by blocks of another. These are typically synthesized using controlled/living polymerization techniques by sequential monomer addition.

Graft Copolymers : Where chains of one polymer are grafted onto the backbone of another.

The incorporation of this compound is expected to influence the thermal and mechanical properties of the resulting copolymers. For instance, its flexible side chain would likely lower the glass transition temperature (Tg) of the copolymer compared to a homopolymer of a more rigid comonomer like methyl methacrylate.

Influence of Reaction Parameters on this compound Polymerization Outcomes

The outcome of the polymerization of this compound is significantly affected by various reaction parameters. Understanding and controlling these parameters is key to achieving the desired polymer characteristics.

Temperature : Higher temperatures generally lead to an increased rate of polymerization due to a faster decomposition of the initiator and higher propagation rate constants. However, excessively high temperatures can also lead to side reactions, such as chain transfer, which can limit the molecular weight.

Initiator/Catalyst Concentration : The concentration of the initiator (in free radical polymerization) or catalyst (in controlled polymerization) directly influences the number of growing chains. A higher initiator concentration typically results in a faster polymerization rate but lower molecular weight polymers. In controlled polymerization, the ratio of monomer to initiator is a primary determinant of the final molecular weight.

Solvent : The choice of solvent can affect the polymerization kinetics and the solubility of the resulting polymer. In some cases, the solvent can also participate in chain transfer reactions, affecting the molecular weight of the polymer. For controlled polymerization techniques, the polarity of the solvent can influence the activity of the catalyst.

Monomer Concentration : The rate of polymerization is generally proportional to the monomer concentration. In bulk polymerization (no solvent), the initial monomer concentration is at its maximum. In solution polymerization, the concentration can be adjusted to control the reaction rate and viscosity.

Effects of Initiator Systems and Concentrations

The choice of initiator and its concentration are critical in controlling the polymerization of this compound. Initiators are chemical species that, upon thermal or photochemical decomposition, generate free radicals that initiate the polymerization chain reaction. The concentration of the initiator directly impacts the rate of polymerization and the molecular weight of the resulting polymer.

Commonly used initiators for acrylate polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The rate of polymerization is generally proportional to the square root of the initiator concentration. Consequently, an increase in the initiator concentration leads to a higher concentration of free radicals, which in turn increases the polymerization rate. However, a higher initiator concentration also results in a greater number of polymer chains being initiated simultaneously, leading to a decrease in the average molecular weight of the polymer.

The efficiency of an initiator, which is the fraction of radicals that successfully initiate a polymer chain, is another important factor. Not all radicals generated from the initiator decomposition contribute to chain initiation; some may be lost to side reactions. The initiator efficiency is influenced by the solvent and the reaction temperature.

Controlled radical polymerization techniques, such as Nitroxide Mediated Polymerization (NMP), offer a method to synthesize polymers with well-defined molecular weights and low polydispersity. In a study on the copolymerization of 2-hydroxyethyl acrylate (HEA) and the structurally similar 2-methoxyethyl acrylate (MEA), a nitroxide-mediated process was employed. researchgate.net This technique utilizes a mediating agent, a stable nitroxide radical, to reversibly terminate the growing polymer chains, allowing for controlled chain growth.

Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight (General Trend for Acrylates)

| Initiator Concentration | Polymerization Rate | Average Molecular Weight |

| Low | Slow | High |

| Medium | Moderate | Medium |

| High | Fast | Low |

Role of Solvents in Polymerization Kinetics and Molecular Architecture

The solvent in which the polymerization of this compound is conducted plays a multifaceted role, influencing the reaction kinetics and the final polymer structure. The choice of solvent can affect the solubility of the monomer and the resulting polymer, the efficiency of the initiator, and the rates of the elementary propagation and termination reactions.

For the free-radical polymerization of acrylates, solvents can influence the propagation rate coefficient. nih.gov In the case of monomers capable of hydrogen bonding, such as 2-hydroxyethyl methacrylate (HEMA), the solvent choice has a significant impact on the polymerization kinetics. nih.gov While this compound does not possess a hydroxyl group, the polarity of the solvent can still influence the reactivity of the monomer and the growing polymer radical.

In solution polymerizations of n-butyl acrylate, it has been observed that the nature of the solvent has a significant impact on the polymerization rate. tu-clausthal.de For instance, polymerizations carried out in dioxane were found to have higher rates compared to those in aromatic solvents. tu-clausthal.de This suggests that the solvent can affect the reactivity of the propagating radical, potentially through solvation effects.

Furthermore, chain transfer to the solvent is a crucial consideration. This process involves the abstraction of an atom (typically hydrogen) from a solvent molecule by the growing polymer radical, terminating the chain and creating a new radical on the solvent molecule. This new radical can then initiate a new polymer chain. Chain transfer to the solvent can significantly reduce the molecular weight of the polymer. The extent of chain transfer depends on the reactivity of the polymer radical and the lability of the bonds in the solvent molecule.

Table 2: Influence of Solvent Type on Polymerization Characteristics (General Observations for Acrylates)

| Solvent Property | Effect on Polymerization |

| Polarity | Can influence monomer and radical reactivity. |

| Chain Transfer Constant | High chain transfer constant leads to lower molecular weight. |

| Monomer/Polymer Solubility | Affects reaction homogeneity and can lead to precipitation polymerization. |

Impact of Temperature and Pressure on Polymerization Processes

Temperature is a critical parameter in the polymerization of this compound, as it affects the rates of all elementary reactions: initiation, propagation, termination, and chain transfer. An increase in temperature generally leads to an increase in the rate of polymerization. This is due to the increased rate of initiator decomposition, which generates more free radicals, and the increased propagation rate constant.

However, higher temperatures can also lead to an increase in the rate of side reactions, such as chain transfer and depolymerization. Depolymerization, the reverse of propagation, becomes more significant at elevated temperatures and can limit the maximum conversion and the molecular weight of the polymer. researchgate.net For n-butyl methacrylate, an extended model of depropagation is necessary to explain the polymerization behavior at temperatures above 120°C. researchgate.net

Pressure is another variable that can influence polymerization kinetics, although it is less commonly manipulated in standard laboratory polymerizations. High pressure generally accelerates the rate of polymerization and increases the molecular weight of the resulting polymer. This is attributed to the positive activation volume for propagation and a less positive or even negative activation volume for termination.

Analysis of Polymerization Inhibitors and Their Efficacy

Polymerization inhibitors are chemical compounds added to monomers like this compound to prevent premature polymerization during storage and transportation. These inhibitors work by reacting with and deactivating any free radicals that may form spontaneously.

Common inhibitors for acrylates include phenolic compounds, such as hydroquinone (B1673460) and the monomethyl ether of hydroquinone (MEHQ), and stable radicals like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). google.comnih.gov The efficacy of an inhibitor depends on its ability to scavenge radicals efficiently. For example, TEMPO molecules can rapidly react with carbon-centered radicals to terminate the propagation of the polymer chain. nih.gov

The mechanism of inhibition can be complex. For instance, some inhibitors, like quinones, may require the presence of oxygen to be effective. google.com The combination of different inhibitors can sometimes provide synergistic effects, offering better protection against polymerization than a single inhibitor alone. google.com It is crucial to remove these inhibitors before initiating a controlled polymerization, as their presence would interfere with the desired reaction. This is often achieved by distillation or by passing the monomer through a column of a suitable adsorbent. tu-clausthal.de

Table 3: Common Polymerization Inhibitors for Acrylates and Their Mechanism

| Inhibitor | Chemical Class | Mechanism of Action |

| Hydroquinone (HQ) | Phenolic | Hydrogen atom transfer to radicals. |

| Monomethyl Ether of Hydroquinone (MEHQ) | Phenolic | Hydrogen atom transfer to radicals. |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Stable Radical | Radical trapping. nih.gov |

| Benzoquinone | Quinone | Radical trapping, often requires oxygen. google.com |

Comprehensive Characterization of Poly 2 Methoxybutyl Prop 2 Enoate and Its Derivatives

Spectroscopic Elucidation of Poly(2-Methoxybutyl Prop-2-enoate) Structural Features

Spectroscopic techniques are indispensable for confirming the chemical structure of a polymer, identifying its constituent functional groups, and probing the arrangement of monomer units along the polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the microstructural analysis of polymers. iupac.org It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

For Poly(this compound), ¹H NMR confirms the successful polymerization by the disappearance of the vinyl proton signals from the monomer (typically in the 5.5-6.5 ppm range) and the appearance of broad signals corresponding to the polymer backbone. researchgate.net The integration of the signals from the side chain protons relative to the backbone protons confirms the structure of the repeating unit.

¹³C NMR is particularly useful for analyzing the polymer's tacticity—the stereochemical arrangement of the chiral centers in the polymer backbone. iupac.orgresearchgate.net The chemical shifts of the backbone methine (-CH-) and quaternary carbonyl (-C=O) carbons are sensitive to the local configuration. researchgate.net This sensitivity allows for the quantification of different triad sequences: isotactic (mm), syndiotactic (rr), and heterotactic (mr).

Predicted NMR chemical shifts for the repeating unit of Poly(this compound) are provided below.

Table 4: Predicted ¹H NMR Chemical Shifts for Poly(this compound) (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| a | -O-CH₂-CH(OCH₃)- | 3.9 - 4.2 |

| b | -CH ₂-CH(COO)- (backbone) | 1.4 - 1.9 |

| c | -CH₂-CH (COO)- (backbone) | 2.2 - 2.6 |

| d | -O-CH₂-CH (OCH₃)- | 3.3 - 3.6 |

| e | -CH(OCH₃ )- | 3.3 |

| f | -CH(OCH₃)-CH₂ -CH₃ | 1.5 - 1.7 |

| g | -CH₂-CH₃ | 0.9 - 1.0 |

Table 5: Predicted ¹³C NMR Chemical Shifts for Poly(this compound) (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| 1 | -C =O | 174 - 176 |

| 2 | -O-C H₂-CH(OCH₃)- | 68 - 70 |

| 3 | -CH₂-C H(COO)- (backbone) | 40 - 43 |

| 4 | -C H₂-CH(COO)- (backbone) | 35 - 38 |

| 5 | -O-CH₂-C H(OCH₃)- | 78 - 81 |

| 6 | -CH(OC H₃)- | 56 - 58 |

| 7 | -CH(OCH₃)-C H₂-CH₃ | 25 - 28 |

| 8 | -CH₂-C H₃ | 10 - 12 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a polymer. scielo.br The method is based on the absorption of infrared radiation by molecular vibrations. Each functional group has a characteristic absorption frequency, making the resulting spectrum a molecular "fingerprint" of the sample.

For Poly(this compound), FTIR is used to confirm the presence of the key ester functionality. The spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch and distinct bands related to the C-O stretching of the ester and ether groups. The C-H stretching and bending vibrations from the aliphatic backbone and side chain are also clearly visible. The absence of a C=C stretching band (around 1640 cm⁻¹) confirms the polymerization of the acrylate (B77674) monomer. spectroscopyonline.com

The characteristic FTIR absorption bands for Poly(this compound) are summarized in the table below.

Table 6: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretching | Aliphatic (CH, CH₂, CH₃) |

| 1735-1725 | C=O stretching | Ester Carbonyl |

| 1470-1450 | C-H bending | CH₂ |

| 1385-1375 | C-H bending | CH₃ |

| 1250-1100 | C-O stretching | Ester and Ether |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a detailed fingerprint of the chemical structure and composition of Poly(this compound). By analyzing the inelastic scattering of monochromatic light, specific vibrational modes corresponding to different functional groups within the polymer can be identified.

In the analysis of Poly(this compound), the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the various bonds present in the monomer unit. Key vibrational bands would include those from the C=O stretching of the ester group, C-O stretching of the ether and ester functionalities, C-C backbone vibrations, and various C-H stretching and bending modes from the methoxy (B1213986), butyl, and prop-2-enoate components.

The position, intensity, and width of these Raman bands can provide valuable information about the polymer's molecular structure, conformation, and local environment. For instance, shifts in the carbonyl stretching frequency can indicate changes in the polymer's conformation or the extent of intermolecular interactions. The analysis of low-frequency Raman spectra can also offer insights into the longitudinal acoustic vibrations of the polymer chains, which can be related to the crystalline structure and lamellar thickness in semi-crystalline polymers.

Illustrative Raman Peak Assignments for Poly(this compound)

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~2950 - 2850 | C-H stretching vibrations (from alkyl and methoxy groups) |

| ~1735 - 1720 | C=O stretching vibration of the ester carbonyl group |

| ~1450 | C-H bending vibrations |

| ~1300 - 1100 | C-O stretching vibrations (from ester and ether linkages) |

| ~850 - 800 | C-C stretching vibrations of the polymer backbone |

Note: This table is illustrative and actual peak positions may vary based on experimental conditions and the specific morphology of the polymer.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a material. For Poly(this compound), this method is crucial for verifying the empirical formula of the polymer and ensuring its purity. The technique typically involves the combustion of a small, precisely weighed sample of the polymer, followed by the quantitative analysis of the resulting combustion products (such as CO₂, H₂O, and N₂).

The theoretical elemental composition of the monomer, this compound (C₈H₁₄O₃), can be calculated based on its atomic constituents. Experimental results from elemental analysis of the polymer should closely match these theoretical values, confirming that the polymerization process has not altered the elemental ratios and that no significant impurities are present.

Discrepancies between the experimental and theoretical values can indicate the presence of residual monomers, solvents, initiators, or other contaminants. Therefore, elemental analysis serves as a critical quality control measure in the synthesis and purification of Poly(this compound).

Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Illustrative) |

| Carbon (C) | 60.74 | 60.68 ± 0.05 |

| Hydrogen (H) | 8.92 | 8.95 ± 0.03 |

| Oxygen (O) | 30.34 | 30.37 ± 0.08 |

Morphological and Microstructural Investigations of Poly(this compound) Materials

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

SEM analysis can reveal important information about the material's processing and history. For instance, it can be used to assess the surface smoothness of a polymer film, identify the presence of pores or cracks, and characterize the dispersion of any additives or fillers within the polymer matrix. researchgate.net The three-dimensional appearance of SEM images provides an excellent depth of field, which is valuable for understanding the spatial arrangement of surface features. pressbooks.pub For non-conductive polymers like polyacrylates, a thin conductive coating (e.g., gold or carbon) is typically applied to the sample to prevent charge buildup and enhance image quality. azooptics.com

Transmission Electron Microscopy (TEM) for Internal Structure and Phase Segregation

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. azooptics.com Unlike SEM, which analyzes the surface, TEM works by transmitting a beam of electrons through an ultrathin specimen. azooptics.com The interactions of the electrons with the sample are then used to create a highly magnified image.

For Poly(this compound), TEM can be instrumental in visualizing the internal morphology, such as the arrangement of polymer chains and the presence of any phase-separated domains. If the polymer is part of a blend or a composite material, TEM can provide detailed information about the size, shape, and distribution of the different phases. Sample preparation for TEM is more complex than for SEM, as it requires the creation of very thin sections of the material, typically less than 100 nanometers thick. azooptics.com

Atomic Force Microscopy (AFM) for Surface Roughness and Localized Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. researchgate.netyoutube.com It works by scanning a sharp tip, attached to a cantilever, over the surface of the sample. The deflections of the cantilever due to forces between the tip and the surface are monitored to create a topographical map. youtube.com

In the characterization of Poly(this compound), AFM is particularly useful for quantifying surface roughness with high precision. researchgate.net Beyond topography, AFM can also be operated in different modes to probe local mechanical properties, such as stiffness and adhesion, at the nanoscale. youtube.com This capability, known as compositional mapping, allows for the differentiation of components in polymer blends or composites based on their mechanical response, providing valuable insights into the material's nanostructure. researchgate.net

X-ray Diffraction (XRD), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS) for Crystalline Order and Domain Structures

X-ray scattering techniques are essential for probing the atomic and molecular structure of polymeric materials. drawellanalytical.com These methods rely on the diffraction of X-rays by the ordered arrangements of atoms within a material. fiveable.me

Wide-Angle X-ray Scattering (WAXS) , also known as X-ray Diffraction (XRD), is used to investigate the degree of crystallinity and the crystal structure of polymers. fiveable.meintertek.com Crystalline regions within a polymer produce sharp diffraction peaks, while amorphous regions result in broad, diffuse halos. drawellanalytical.com For a semi-crystalline polymer, the WAXS pattern would be a superposition of these features. The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo. intertek.com Polyacrylates are often amorphous, which would result in a broad, featureless WAXS pattern. drawellanalytical.comfiveable.me

Small-Angle X-ray Scattering (SAXS) , on the other hand, is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. nih.gov This makes SAXS an ideal technique for characterizing the morphology of block copolymers, polymer blends, and semi-crystalline polymers. nih.gov For instance, SAXS can be used to determine the size, shape, and spacing of microphase-separated domains or crystalline lamellae. nih.gov In the context of Poly(this compound), SAXS could be employed to study the organization of polymer chains and the presence of any ordered nanostructures. nih.gov

Illustrative X-ray Scattering Data for a Hypothetical Semi-Crystalline Polyacrylate

| Technique | Observation | Interpretation |

| WAXS/XRD | Sharp peaks superimposed on a broad amorphous halo. | The polymer exhibits both crystalline and amorphous regions. |

| SAXS | A distinct scattering peak at a low angle. | Presence of ordered domains with a characteristic spacing (e.g., lamellae). |

Note: This table is illustrative. The actual scattering patterns would depend on the specific molecular weight, processing conditions, and thermal history of the Poly(this compound) sample.

Thermal Behavior Analysis of Poly(this compound)

The thermal behavior of poly(this compound) is a critical aspect of its characterization, providing insights into its phase transitions, thermal stability, and mechanical properties as a function of temperature. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) are employed to obtain a comprehensive thermal profile of the polymer.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For poly(this compound), DSC is primarily used to determine its glass transition temperature (Tg), which is the reversible transition in amorphous materials from a hard, glassy state to a viscous, rubbery state.

The Tg is a crucial parameter as it defines the upper-temperature limit for the use of the polymer in its rigid state and the lower limit for its flexible, rubbery state. The molecular structure, particularly the flexibility of the polymer backbone and the size of the side chains, significantly influences the Tg. For polyacrylates, the Tg is affected by the length and structure of the alkyl group in the ester side chain. In the case of poly(this compound), the presence of a flexible ether linkage and a four-carbon butyl group in the side chain contributes to its specific Tg value.

Research on analogous polymers, such as poly(ω-methoxyalkyl acrylate)s, shows a clear relationship between the side-chain length and the glass transition temperature. For instance, poly(2-methoxyethyl acrylate) (PMEA), a close structural analog, exhibits a specific Tg that is integral to its properties. mdpi.com The Tg for poly(this compound) would be expected to reflect the increased side-chain length compared to PMEA.

Table 1: Representative DSC Data for a Poly(acrylate) Analog

| Polymer | Glass Transition Temperature (Tg) |

|---|

Note: Data presented is for a structural analog to illustrate typical values obtained via DSC analysis.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of poly(this compound) and understanding its degradation mechanism. The TGA thermogram provides data on the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual mass at the end of the analysis.

For polyacrylates, thermal degradation typically occurs in one or more stages. The degradation of poly(this compound) under an inert atmosphere is expected to proceed via mechanisms such as side-chain scission and main-chain scission. The initial weight loss at lower temperatures can often be attributed to the loss of volatile components or the decomposition of the ester side group. At higher temperatures, the polymer backbone undergoes scission, leading to complete degradation. nih.gov

Studies on similar polyacrylates, like poly(acrylonitrile–butyl acrylate) copolymers, show decomposition temperatures starting above 290°C. researchgate.net The thermal stability of poly(this compound) will be dictated by the bond energies within its structure, particularly the C-C, C-O, and C-H bonds in its backbone and side chains.

Table 2: Representative TGA Data for Poly(acrylate) Systems

| Parameter | Temperature Range | Description |

|---|---|---|

| Onset of Decomposition (Tonset) | ~250-300 °C | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Degradation Rate (Tmax) | ~350-450 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak in the derivative TGA curve. researchgate.net |

Note: The data represents typical values for polyacrylates and may vary for the specific polymer.

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers. It involves applying a sinusoidal stress to a sample and measuring the resulting strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). These parameters provide information on the stiffness, energy dissipation, and damping characteristics of the material over a range of temperatures.

For poly(this compound), a DMA scan through its glass transition would show a significant drop in the storage modulus, indicating the transition from a rigid, glassy material to a softer, rubbery one. The loss modulus, which represents the viscous response and energy dissipation as heat, would exhibit a peak at the Tg. The ratio of the loss modulus to the storage modulus (tan δ) also shows a distinct peak at the glass transition temperature, which is often used as a precise measure of Tg.

Thermomechanical Analysis (TMA) complements DMA by measuring changes in the dimensions of a material as a function of temperature, providing data on thermal expansion, softening points, and heat deflection temperature. These viscoelastic properties are critical for applications where the polymer may be subjected to varying temperatures and mechanical loads. Research on related polyacrylate systems has utilized these techniques to characterize their mechanical and thermal properties. researchgate.net

Surface and Bulk Compositional Analysis Techniques for Poly(this compound)

Determining the elemental and chemical composition of both the bulk material and its surface is crucial for verifying the polymer's identity and understanding its surface properties, which govern interactions with other materials.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with scanning electron microscopy (SEM). When the sample is bombarded by the electron beam of the SEM, atoms emit characteristic X-rays. EDS allows for the identification of the elements present in the sample and the determination of their relative abundance.

For poly(this compound), with the chemical formula (C8H14O3)n, an EDS analysis would be expected to detect the constituent elements: Carbon (C) and Oxygen (O). Hydrogen (H) is not detectable by standard EDS systems. The analysis provides a quantitative assessment of the C and O content, which can be compared to the theoretical values calculated from the polymer's repeating unit to confirm the bulk elemental composition.

Table 3: Theoretical Elemental Composition of Poly(this compound)

| Element | Atomic Symbol | Atomic Weight ( g/mol ) | Molar Mass of Repeat Unit (C8H14O3) | Theoretical Weight % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 158.19 g/mol | 60.74% |

| Hydrogen | H | 1.008 | 158.19 g/mol | 8.92% |

Note: This table presents the theoretical elemental composition. EDS would provide experimental values for Carbon and Oxygen.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

For poly(this compound), XPS is invaluable for confirming the presence of the specific functional groups at the surface. High-resolution scans of the Carbon 1s (C 1s) and Oxygen 1s (O 1s) regions would provide detailed chemical state information. The C 1s spectrum can be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms:

C-C / C-H: Carbons in the polymer backbone and alkyl side chain.

C-O: Carbon atoms single-bonded to oxygen in the ether and ester groups.

O-C=O: The carbonyl carbon of the ester group.

Similarly, the O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the ether/ester oxygen (C-O). This level of detail confirms the chemical structure of the polymer surface. Studies on analogous polymers like poly(2-methoxyethyl acrylate) have effectively used XPS to characterize surface segregation in polymer blends, demonstrating the technique's utility in analyzing surface chemistry. rsc.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition and Depth Profiling

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed chemical information about the outermost 1-2 nanometers of a material. mdpi.com This makes it exceptionally well-suited for the characterization of polymer surfaces, where properties like adhesion, wettability, and biocompatibility are dictated by the molecular composition of the surface. In a ToF-SIMS experiment, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions—atomic and molecular fragments from the material itself. eag.comyoutube.com These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined by measuring their time-of-flight to a detector. youtube.com

For large macromolecules such as polymers, it is not possible to detect the intact molecular ion. eag.com Instead, the analysis relies on the interpretation of the fragmentation pattern, which provides a chemical fingerprint of the polymer's structure. eag.comyoutube.com While specific ToF-SIMS studies on poly(this compound) are not prevalent in published literature, the expected fragmentation patterns can be inferred from extensive studies on analogous poly(acrylate) and poly(methacrylate) systems. nih.govnih.govresearchgate.netsurrey.ac.uk

The analysis of poly(this compound) would be expected to yield characteristic ions from both the poly(acrylate) backbone and the 2-methoxybutyl ester side chain. In negative ion mode, a prominent peak characteristic of the acrylate group, C₃H₃O₂⁻, would be anticipated. nih.gov In positive ion mode, fragmentation of the side chain is expected to produce a series of hydrocarbon and oxygen-containing ions.

Based on the fragmentation patterns of similar poly(acrylates), the following table details the plausible characteristic ions for poly(this compound).

| Expected Ion Fragment | Mass-to-Charge Ratio (m/z) | Origin | Polarity |

|---|---|---|---|

| C₃H₃O₂⁻ | 71 | Acrylate Backbone | Negative |

| CH₃O⁺ | 31 | Side Chain (Methoxy Group) | Positive |

| C₄H₉⁺ | 57 | Side Chain (Butyl Group Fragment) | Positive |

| C₅H₁₁O⁺ | 87 | Side Chain Fragment | Positive |

| C₅H₉O₂⁺ | 101 | Side Chain Fragment | Positive |

In addition to surface composition analysis, ToF-SIMS can be used for depth profiling to investigate the chemical structure beneath the surface. eag.comuwo.ca This is achieved by coupling the analytical primary ion beam with a second, higher-current sputter ion beam that controllably erodes the material. uwo.ca For polymers, cluster ion sources, such as C₆₀⁺ or argon clusters, are often used for sputtering because they minimize the chemical damage and degradation that can be caused by monatomic ion beams, thus preserving the molecular information as deeper layers are exposed. phi.comresearchgate.netphi.com

By acquiring mass spectra sequentially as the crater is sputtered, a depth profile is generated, plotting the intensity of specific ions as a function of depth or sputter time. eag.com This is invaluable for analyzing multi-layered polymer films, identifying buried interfaces, or detecting the migration of additives. semanticscholar.orgphi.comphi.com For a film of poly(this compound) on a silicon substrate, a depth profile would show a stable signal for characteristic polymer fragments throughout the film, followed by a decrease in their intensity and a concurrent increase in the signal from the silicon substrate (e.g., Si⁺) at the interface.

The following table provides a hypothetical representation of ToF-SIMS depth profiling data for a poly(this compound) film on a silicon substrate.

| Sputter Time (seconds) | Normalized Intensity of C₃H₃O₂⁻ (Backbone) | Normalized Intensity of C₅H₁₁O⁺ (Side Chain) | Normalized Intensity of Si⁺ (Substrate) |

|---|---|---|---|

| 0 | 1.0 | 1.0 | 0.0 |

| 50 | 1.0 | 1.0 | 0.0 |

| 100 | 0.9 | 0.9 | 0.1 |

| 150 | 0.5 | 0.5 | 0.5 |

| 200 | 0.1 | 0.1 | 0.9 |

| 250 | 0.0 | 0.0 | 1.0 |

Advanced Material Applications and Performance of Poly 2 Methoxybutyl Prop 2 Enoate

Poly(2-Methoxybutyl Prop-2-enoate) in High-Performance Coating Formulations

No specific research data was found regarding the use of Poly(this compound) in high-performance coating formulations. The following subsections remain unaddressed due to a lack of available information.

Development of Novel Aqueous Resin Compositions

There are no available studies or publications detailing the development of aqueous resin compositions based on Poly(this compound). The synthesis and performance of such systems have not been described in the scientific literature.

Enhancement of Coating Performance through Poly(this compound) Inclusion

Information detailing how the inclusion of Poly(this compound) enhances specific coating properties—such as adhesion, durability, gloss, or chemical resistance—is not available. Consequently, no data tables on performance metrics can be generated.

Integration of Poly(this compound) in Polymer Blends and Composites

No research was found on the integration of Poly(this compound) into polymer blends or composite materials. There are no documented studies on its compatibility with other polymers or its effect on the mechanical, thermal, or morphological properties of such mixtures.

Exploration of Specialized Polymeric Materials Derived from this compound

The exploration of specialized polymeric materials derived from this monomer is not documented in the available literature.

Potential in Ion-Imprinted Polymer Systems

While the principles of ion-imprinted polymers (IIPs) are well-established, there is no evidence of this compound being used as a functional monomer, cross-linker, or porogen in the synthesis of IIPs. Its potential for creating selective recognition sites for specific ions has not been investigated.

Investigations into Liquid Crystalline Behavior

There is no scientific literature to suggest that Poly(this compound) possesses the necessary structural characteristics (e.g., rigid mesogenic units) to exhibit liquid crystalline behavior. No investigations into this property have been published, making this section not applicable based on current knowledge.

Computational and Theoretical Investigations of 2 Methoxybutyl Prop 2 Enoate Systems

Molecular Modeling and Simulation of 2-Methoxybutyl Prop-2-enoate Monomer Reactivity

Molecular modeling and simulation are instrumental in predicting the reactivity of the this compound monomer in polymerization processes. These computational techniques can elucidate reaction mechanisms, predict reaction rates, and identify factors that control the stereochemistry of the resulting polymer.

One of the key aspects investigated through molecular modeling is the reactivity of the vinyl group in the prop-2-enoate moiety. The electronic environment of this group, influenced by the methoxybutyl ester group, dictates its susceptibility to radical attack during free-radical polymerization. Computational methods can quantify this influence by calculating various electronic descriptors.

Key research findings from molecular modeling include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting monomer reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For this compound, the FMO analysis helps in understanding its reactivity towards initiating radicals and its tendency to copolymerize with other monomers.

Reaction Pathway Analysis: Modeling the reaction pathway for the addition of a radical to the monomer can provide the activation energy barrier for propagation. This information is vital for predicting the rate of polymerization.

Stereoselectivity Prediction: Simulations can also shed light on the preferred stereochemical outcome of the polymerization, i.e., whether the resulting polymer is likely to be isotactic, syndiotactic, or atactic. This is achieved by calculating the energies of different diastereomeric transition states.

Below is an illustrative data table showcasing typical parameters obtained from molecular modeling studies of acrylate (B77674) monomer reactivity.

| Parameter | Description | Illustrative Value for a Model Acrylate |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -10.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicative of chemical reactivity | 9.7 eV |

| Activation Energy (Ea) | Energy barrier for radical addition to the monomer | 5.2 kcal/mol |

Application of Density Functional Theory (DFT) to this compound Structures and Derivatives

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govdntb.gov.uaresearchgate.net It is widely applied to study the properties of molecules like this compound and its derivatives with high accuracy and relatively low computational cost. nih.gov

DFT calculations can provide detailed information on:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the this compound molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Various electronic properties can be calculated, such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. dntb.gov.uaresearchgate.netresearchgate.net This is crucial for understanding intermolecular interactions and reactivity. Mulliken charge distribution is another property that gives insight into the partial charges on each atom.

Vibrational Frequencies: DFT can simulate the infrared (IR) and Raman spectra of the molecule. dntb.gov.uaresearchgate.net The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure.

An illustrative table of DFT-calculated properties for this compound is presented below.

| Property | Description | Illustrative Calculated Value |

| Dipole Moment | A measure of the molecule's overall polarity | 2.5 Debye |

| C=O Stretch Frequency | The vibrational frequency of the carbonyl group | 1725 cm-1 |

| C=C Stretch Frequency | The vibrational frequency of the vinyl group | 1630 cm-1 |

| Mulliken Charge on Carbonyl Carbon | Partial charge on the C=O carbon atom | +0.65 e |

Computational Studies on Poly(this compound) Conformation, Dynamics, and Intermolecular Interactions

Once the monomer is polymerized, computational studies shift focus to the resulting macromolecule, poly(this compound). Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of polymer chains.

These simulations can provide insights into:

Chain Conformation: MD simulations can predict the most probable conformations of the polymer chain in different environments (e.g., in a vacuum, in a solvent, or in the bulk amorphous state). This includes determining the radius of gyration, which is a measure of the polymer coil's size.

Polymer Dynamics: The movement and flexibility of the polymer chain can be studied over time. This is important for understanding properties like the glass transition temperature (Tg), which is related to the onset of large-scale segmental motion.

Intermolecular Interactions: In the condensed phase, the interactions between polymer chains are crucial in determining the material's bulk properties. MD simulations can quantify these interactions, including van der Waals forces and dipole-dipole interactions, and relate them to macroscopic properties like cohesion energy density.

A hypothetical data table from a molecular dynamics simulation of poly(this compound) is shown below.

| Property | Description | Illustrative Simulation Result |

| Radius of Gyration (Rg) | A measure of the polymer chain's compactness | 15.8 Å (for a 50-monomer chain) |

| Cohesive Energy Density (CED) | A measure of the intermolecular forces within the material | 350 J/cm3 |

| Self-Diffusion Coefficient | A measure of the mobility of the polymer chains | 1.2 x 10-8 cm2/s (at 450 K) |

Development of Quantitative Structure-Property Relationships (QSPR) for Poly(this compound)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their macroscopic properties. For poly(this compound), QSPR models can be developed to predict various physical and chemical properties without the need for extensive experimental measurements.

The development of a QSPR model typically involves the following steps:

Descriptor Calculation: A large number of numerical descriptors are calculated for the repeating unit of the polymer. These descriptors can be topological, geometrical, electronic, or constitutional.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to a specific property.

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques.

QSPR models can be developed to predict properties such as:

Glass transition temperature (Tg)

Density

Refractive index

Solubility parameters

An example of a hypothetical QSPR equation for predicting the glass transition temperature (Tg) of polyacrylates, including poly(this compound), is shown below.

Tg (K) = c0 + c1(D1) + c2(D2) + ... + cn(Dn)

Where Tg is the glass transition temperature, ci are the regression coefficients, and Di are the molecular descriptors.

Below is an illustrative table for a hypothetical QSPR model.

| Property Predicted | Descriptor (Di) | Coefficient (ci) |

| Glass Transition Temperature (Tg) | Wiener Index (Topological Descriptor) | 0.75 |

| Molar Volume (Constitutional Descriptor) | -0.42 | |

| Dipole Moment (Electronic Descriptor) | 15.3 |

Future Research Trajectories and Emerging Trends in 2 Methoxybutyl Prop 2 Enoate Polymer Science

Sustainable and Green Synthetic Routes for 2-Methoxybutyl Prop-2-enoate Production

The chemical industry's shift towards sustainability is a primary driver for innovation in monomer synthesis. Traditionally, acrylate (B77674) esters are derived from petroleum feedstocks. renewable-carbon.eu However, future research will increasingly focus on developing green and sustainable routes for the production of this compound, minimizing environmental impact and reliance on fossil fuels.

Key research areas include:

Bio-based Feedstocks: A significant trend is the utilization of renewable resources. arkema.com Lactic acid, derived from the fermentation of corn, is a promising starting material for producing bio-based acrylic acid. soci.org New catalyst technologies are being developed to convert lactic acid into acrylates with high yields, potentially making renewable acrylic acid more cost-effective than its fossil-derived counterpart. soci.org Another avenue involves using other bio-based alcohols; for instance, 2-Octanol derived from castor oil is used to produce 2-Octyl Acrylate, demonstrating a viable path for other specialty acrylates. coatingsworld.com The synthesis of this compound could be adapted from these methods, likely involving the esterification of bio-derived acrylic acid with 2-methoxybutanol, which itself could potentially be sourced from renewable feedstocks.

Biocatalysis: Enzymatic synthesis presents a highly specific and environmentally friendly alternative to traditional chemical catalysis. Amylase preparations, for example, have been successfully used to catalyze the synthesis of novel glycosyl acrylates from starch and various hydroxyalkyl acrylates. rsc.org Research could explore the use of specific enzymes, such as lipases, for the direct esterification of acrylic acid with 2-methoxybutanol under mild conditions, reducing energy consumption and by-product formation.

Green Catalytic Processes: The development of novel catalysts is central to greener synthesis. Selenium-modified microgels have shown high activity for the oxidation of acrolein to acrylic acid and its esters using hydrogen peroxide as a green oxidant. maastrichtuniversity.nlrsc.org This approach offers high yields and selectivity under mild conditions, and the catalyst can be separated and reused. rsc.org Applying such catalytic systems to the synthesis of this compound could significantly improve the sustainability of its production process.

| Synthetic Route | Starting Materials | Key Advantages | Research Focus for this compound |

|---|---|---|---|

| Traditional Petrochemical Route | Propylene, Natural Gas | Mature, established technology | N/A (Baseline for comparison) |

| Bio-based Feedstock Route | Lactic acid (from corn), Castor oil, Starch renewable-carbon.eusoci.orgcoatingsworld.com | Reduced carbon footprint, use of renewable resources arkema.com | Development of bio-based 2-methoxybutanol; efficient esterification with bio-acrylic acid. |

| Biocatalytic Synthesis | Bio-alcohols, Bio-acids, Enzymes (e.g., Lipases, Amylases) rsc.org | High selectivity, mild reaction conditions, biodegradable catalysts | Screening for efficient enzymes for the direct synthesis of this compound. |

| Green Catalysis | Acrolein, Hydrogen Peroxide, Reusable catalysts maastrichtuniversity.nlrsc.org | Use of green oxidants, catalyst reusability, high yield and selectivity rsc.org | Adapting Se-modified microgel or similar catalytic systems for the oxidative alkoxylation to form the target ester. |

Innovations in Controlled Polymerization Techniques for Tailored Poly(this compound) Architectures

To fully realize the potential of this compound, precise control over the polymerization process is essential. Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the creation of polymers with well-defined architectures, molecular weights, and low dispersity. sci-hub.se Future research will focus on applying and optimizing these techniques for this compound.

Emerging trends in this area include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing acrylates. sci-hub.se A significant innovation is the use of external stimuli, such as visible light, to mediate the polymerization. nih.govresearchgate.net Light-mediated ATRP, often using iridium- or copper-based photoredox catalysts, allows for temporal control, enabling the polymerization to be started and stopped on demand. sci-hub.seresearchgate.net This technique is expected to be highly applicable to this compound, allowing for the synthesis of well-defined homopolymers and block copolymers under mild conditions.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique known for its tolerance to a wide range of functional groups and monomer types. nih.govrsc.org Innovations in RAFT include the development of novel chain transfer agents (CTAs) for better control over specific monomer classes and the use of photoredox catalysis to overcome limitations in monomer sequencing for block copolymer synthesis. nih.govdigitellinc.com Research into RAFT polymerization of this compound will likely focus on selecting the optimal CTA and conditions to achieve narrow molecular weight distributions and high livingness, facilitating the creation of complex polymer architectures.

Oxygen-Tolerant Polymerization: A major challenge in many CRP techniques is their sensitivity to oxygen, often requiring stringent degassing procedures. youtube.com Recent advancements have led to the development of oxygen-tolerant systems, such as photocontrolled, additive-free iniferter polymerizations that can be conducted in vials open to the air. mit.edu Applying these simplified, more user-friendly techniques to this compound would make the synthesis of its polymers more accessible and scalable.

| Technique | Key Features | Potential Advantages for Poly(this compound) | Future Research Direction |

|---|---|---|---|

| Visible Light-Mediated ATRP | External temporal control, mild reaction conditions sci-hub.senih.gov | Precise control over polymer chain growth, synthesis of complex architectures. | Optimization of catalyst systems for high monomer conversion and livingness. |

| RAFT Polymerization | High functional group tolerance, versatile for various monomers rsc.org | Ability to create well-defined polymers with diverse functionalities. | Design of specific CTAs for this compound; synthesis of multiblock copolymers. digitellinc.com |

| Oxygen-Tolerant CRP | Operational in the presence of air, simplified setup mit.edu | Facilitates easier scale-up and broader application in settings like additive manufacturing. | Adapting existing oxygen-tolerant systems for the efficient polymerization of this compound. |

Design and Synthesis of Advanced Functional Copolymers and Terpolymers of this compound

The true versatility of this compound will be unlocked through its copolymerization with other monomers. This approach allows for the creation of new materials where the properties of the constituent monomers are combined to achieve desired performance characteristics.

Future research will likely explore:

Block Copolymers: Using controlled polymerization techniques like ATRP and RAFT, well-defined block copolymers can be synthesized by the sequential addition of different monomers. sci-hub.se Copolymerizing this compound with monomers such as styrene (B11656), methyl methacrylate (B99206), or acrylic acid could yield amphiphilic block copolymers capable of self-assembly into various nanostructures (e.g., micelles, vesicles), which are of interest for applications in drug delivery and nanotechnology. mdpi.com

Random and Gradient Copolymers: The statistical incorporation of this compound with other functional acrylates (e.g., hydroxyl- or fluoro-functional acrylates) can fine-tune the properties of the resulting polymer, such as its glass transition temperature, surface energy, and solubility. rsc.orgrsc.org For instance, copolymerization with a hydrophilic monomer like acrylic acid could impart pH-responsiveness. nih.gov

Functional Terpolymers: The inclusion of a third monomer can introduce additional functionality. For example, a terpolymer of this compound, a hard monomer like methyl methacrylate, and a functional monomer like glycidyl (B131873) methacrylate would create a versatile polymer platform that combines tunable mechanical properties with reactive sites for cross-linking or post-polymerization modification.

| Comonomer(s) | Resulting Copolymer/Terpolymer Type | Potential Properties and Functionalities |

|---|---|---|

| Styrene, Methyl Methacrylate nih.govnih.gov | Block, Random | Modified thermal and mechanical properties, self-assembly capabilities. |

| Acrylic Acid, Methacrylic Acid | Block, Random | pH-responsiveness, improved hydrophilicity, potential for hydrogel formation. nih.gov |

| Hydroxyethyl Acrylate | Random, Block | Increased polarity, sites for cross-linking or further functionalization. rsc.org |

| Fluorinated Acrylates rsc.org | Random, Block | Low surface energy, hydrophobicity, chemical resistance. |

| Butyl Acrylate, Methyl Methacrylate, Glycidyl Methacrylate nih.gov | Terpolymer | Tunable mechanical properties with reactive epoxy groups for cross-linking. |

Exploration of Novel and High-Value Applications for Poly(this compound) Materials

The unique structure of this compound, featuring a flexible ether linkage and a moderately sized alkyl group, suggests that its polymers could find use in a variety of high-value applications beyond conventional coatings and adhesives. researchgate.net

Emerging application areas to be explored include:

Biomedical Materials: The presence of the ether group may enhance biocompatibility and impart "stealth" properties, similar to polyethylene (B3416737) glycol (PEG), potentially reducing non-specific protein adsorption. This makes poly(this compound) an interesting candidate for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. nih.govbohrium.com Research on poly(2-oxazoline)s, another class of polymers with significant potential in biomedical applications, provides a roadmap for investigating the biological interactions of such materials. nih.govresearchgate.net

Smart Materials and Sensors: Copolymers of this compound with stimuli-responsive monomers could lead to the development of "smart" materials. For example, incorporating thermoresponsive units could create materials that undergo a phase transition at a specific temperature, useful for smart coatings or injectable hydrogels.

Advanced Adhesives and Sealants: The flexibility imparted by the ether linkage could lead to polymers with excellent adhesive properties, particularly for pressure-sensitive adhesives (PSAs) that require a balance of tack, peel strength, and shear resistance. Copolymers could be designed to adhere to a wide range of substrates.

Specialty Coatings: The specific polarity and solubility of poly(this compound) may be advantageous in formulating specialty coatings with tailored surface properties, such as anti-fouling or self-healing capabilities.

| Application Area | Key Enabling Polymer Properties | Future Research Focus |

|---|---|---|

| Biomedical Devices and Drug Delivery nih.gov | Potential biocompatibility, hydrophilicity from ether linkage, tunable degradation. | In-vitro and in-vivo biocompatibility studies; synthesis of self-assembling block copolymers for drug encapsulation. |

| Smart Coatings and Hydrogels | Stimuli-responsiveness (via copolymerization), tunable solubility. | Design of copolymers with pH, temperature, or light sensitivity. |

| Pressure-Sensitive Adhesives (PSAs) | Flexibility, controlled viscoelasticity, good adhesion to various surfaces. | Correlation of polymer architecture with adhesive performance (tack, peel, shear). |

| High-Performance Elastomers | Low glass transition temperature, controlled cross-linking. | Synthesis of cross-linked networks and evaluation of their mechanical and thermal properties. |

Q & A

Q. Q1. What are the standard synthetic routes for 2-Methoxybutyl prop-2-enoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves esterification of methacrylic acid with 2-methoxybutanol under acid catalysis. Key variables include temperature (60–80°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Side reactions, such as oligomerization of methacrylic acid, can reduce yield. Purity is confirmed via GC-MS or HPLC, with yields ranging from 70–85% under optimized conditions .

Q. Q2. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify ester linkages and methoxy groups (e.g., δ ~3.3 ppm for methoxy protons).

- IR : Strong absorbance at ~1720 cm confirms the ester carbonyl group.

- X-ray crystallography : SHELX-based refinement (SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. Q3. How does this compound participate in polymerization mechanisms, and what factors control crosslinking efficiency?

The compound acts as a monomer in free-radical polymerization. Crosslinking efficiency depends on:

- Initiator concentration : Higher initiator (e.g., AIBN) levels increase radical density but may lead to premature termination.

- Temperature : Elevated temperatures accelerate polymerization but risk thermal degradation.

- Co-monomer ratios : Blending with acrylates (e.g., 2-EHA) modifies glass transition temperature () and mechanical properties .

Advanced Research Questions

Q. Q4. What experimental design strategies mitigate challenges in quantifying trace impurities in this compound?

Use orthogonal analytical methods:

Q. Q5. How do thermodynamic properties (e.g., heat capacity, entropy) of this compound correlate with its stability in polymer matrices?

Differential scanning calorimetry (DSC) reveals and decomposition onset. For instance, the compound’s low (~−20°C) enhances flexibility in elastomers. Entropy-driven phase separation in blends can be modeled using Flory-Huggins theory .

Q. Q6. How to resolve contradictions in reported reactivity data (e.g., hydrolysis rates) for this compound?

Discrepancies arise from solvent polarity and pH. For example:

Q. Q7. What hydrogen-bonding motifs are prevalent in this compound crystals, and how do they influence crystallinity?

Graph set analysis (Etter’s method) identifies C=OH–O and C–HO interactions. These motifs stabilize lamellar structures, as shown in ORTEP-III visualizations. Disruption of H-bonding (e.g., via alkyl chain branching) reduces crystallinity .

Q. Q8. What computational methods (e.g., DFT, MD simulations) predict the solvation behavior of this compound in non-polar solvents?

Q. Q9. How to design safety protocols for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 10 ppm).

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular contact.

- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Interdisciplinary Applications

Q. Q10. What methodologies assess the biocompatibility of this compound-derived hydrogels for drug delivery?

- In vitro cytotoxicity : MTT assays using NIH/3T3 fibroblasts.

- Swelling studies : Monitor pH-responsive behavior in PBS.

- Drug release kinetics : Fit data to Higuchi or Korsmeyer-Peppas models .

Q. Q11. How does photo-oxidative degradation of this compound-based polymers impact mechanical performance?

Accelerated aging under UV light (ASTM G154) reveals chain scission via Norrish I/II mechanisms. FTIR tracks carbonyl index increases, while tensile testing quantifies modulus loss .

Q. Q12. What spectroscopic discrepancies arise when analyzing this compound in complex mixtures (e.g., copolymers)?

Overlapping NMR signals (e.g., methoxy and ester protons) complicate quantification. Use C DEPT or HSQC for resolution. For IR, deconvolute spectra with Gaussian fitting to distinguish ester/ether bands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.